1-bromo-4-ethylhexane
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Overview
Description
1-Bromo-4-ethylhexane is an organic compound with the molecular formula C8H17Br. It is a colorless, transparent liquid that is soluble in organic solvents but insoluble in water . This compound is part of the alkyl halides family, where a bromine atom is bonded to an alkane chain. It is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Chemical Reactions Analysis
1-Bromo-4-ethylhexane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by another nucleophile. Common reagents include sodium hydroxide, potassium cyanide, and ammonia.
Elimination Reactions: It can also undergo elimination reactions, such as the E2 mechanism, where the bromine atom and a hydrogen atom are removed to form an alkene.
Oxidation and Reduction: While less common, this compound can be involved in oxidation and reduction reactions under specific conditions.
Scientific Research Applications
1-Bromo-4-ethylhexane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Photovoltaic Polymers: It has been utilized in the synthesis of photovoltaic conjugated polymers, which are used in solar cells.
Pharmaceuticals: This compound can be used in the development of pharmaceutical intermediates and active ingredients.
Mechanism of Action
The mechanism of action of 1-bromo-4-ethylhexane primarily involves its reactivity as an alkyl halide:
Nucleophilic Substitution: In these reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the carbon atom.
Elimination Reactions: The E2 mechanism involves the simultaneous removal of a hydrogen atom and the bromine atom, leading to the formation of a double bond.
Comparison with Similar Compounds
1-Bromo-4-ethylhexane can be compared with other alkyl halides:
1-Bromohexane: Similar in structure but lacks the ethyl group, making it less branched.
1-Bromo-2-ethylhexane: Another similar compound with a different position of the ethyl group, affecting its reactivity and physical properties.
1-Bromo-3-ethylhexane: Similar but with the ethyl group on the third carbon, leading to different chemical behavior.
This compound stands out due to its specific structure, which influences its reactivity and applications in organic synthesis and industrial processes.
Properties
CAS No. |
131665-72-0 |
---|---|
Molecular Formula |
C8H17Br |
Molecular Weight |
193.1 |
Purity |
95 |
Origin of Product |
United States |
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